molecular formula C16H20BrNO B13800608 1-Benzyloxy-4-(tert-butyl)pyridinium bromide CAS No. 55930-28-4

1-Benzyloxy-4-(tert-butyl)pyridinium bromide

Cat. No.: B13800608
CAS No.: 55930-28-4
M. Wt: 322.24 g/mol
InChI Key: BGKZIHHGULVIHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide typically involves the reaction of 4-tert-butylpyridine with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Mechanism of Action

The mechanism of action of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyloxy-4-(tert-butyl)pyridinium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

55930-28-4

Molecular Formula

C16H20BrNO

Molecular Weight

322.24 g/mol

IUPAC Name

4-tert-butyl-1-phenylmethoxypyridin-1-ium;bromide

InChI

InChI=1S/C16H20NO.BrH/c1-16(2,3)15-9-11-17(12-10-15)18-13-14-7-5-4-6-8-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

BGKZIHHGULVIHK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)OCC2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.